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molecular formula C8H5NO B126161 2-Cyanobenzaldehyde CAS No. 7468-67-9

2-Cyanobenzaldehyde

Cat. No. B126161
M. Wt: 131.13 g/mol
InChI Key: QVTPWONEVZJCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05082976

Procedure details

8.6 g of β-dimethylamino-2-cyanostyrene were dissolved in 100 ml of DMF. 0.25 g of CuCl was added and the mixture was aerated for 4 h at 35°-40° C. using oxygen. After the customary aqueous work-up, o-cyanobenzaldehyde was obtained as the product.
Name
β-dimethylamino-2-cyanostyrene
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
CuCl
Quantity
0.25 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN(C)C=[CH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11]#[N:12].[O:14]=O>CN(C=O)C.Cl[Cu]>[C:11]([C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[CH:4]=[O:14])#[N:12]

Inputs

Step One
Name
β-dimethylamino-2-cyanostyrene
Quantity
8.6 g
Type
reactant
Smiles
CN(C=CC1=C(C=CC=C1)C#N)C
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Three
Name
CuCl
Quantity
0.25 g
Type
catalyst
Smiles
Cl[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(#N)C1=C(C=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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